molecular formula C18H23N3O4 B5046972 Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B5046972
M. Wt: 345.4 g/mol
InChI Key: QSPBBQSQBGJMOJ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a methylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the Methylpiperazine Group: The methylpiperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate halide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Pharmaceutical Research: Explored for its potential as a drug candidate due to its unique structural features.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor with a similar piperazine moiety.

    Nintedanib: Another kinase inhibitor with structural similarities.

    Other Piperazine Derivatives: Compounds like 4-(4-methylpiperazin-1-yl)methylbenzoic acid.

Uniqueness

Ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of a benzoate ester, pyrrolidine ring, and methylpiperazine group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[3-(4-methylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-25-18(24)13-4-6-14(7-5-13)21-16(22)12-15(17(21)23)20-10-8-19(2)9-11-20/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPBBQSQBGJMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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